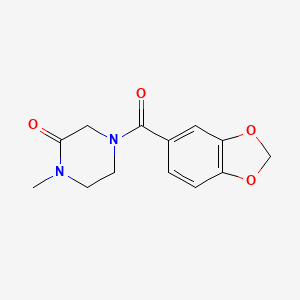![molecular formula C18H21NO4S B5185419 2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide](/img/structure/B5185419.png)
2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide, also known as GW 501516, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific research community due to its potential therapeutic applications. It was initially developed as a treatment for metabolic and cardiovascular diseases, but its use has expanded to include cancer research and sports performance enhancement.
作用机制
2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide 501516 works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in various metabolic and physiological processes. Activation of PPARδ by 2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide 501516 leads to increased fatty acid oxidation, improved glucose metabolism, and reduced inflammation, among other effects.
Biochemical and Physiological Effects
2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide 501516 has been shown to have various biochemical and physiological effects in preclinical studies. These include increased fatty acid oxidation, improved glucose metabolism, reduced inflammation, improved cardiac function, and inhibition of cancer cell growth. However, the exact mechanisms underlying these effects are still being studied.
实验室实验的优点和局限性
One of the main advantages of using 2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide 501516 in lab experiments is its specificity for PPARδ, which allows for the selective activation of this receptor without affecting other pathways. This specificity makes it a useful tool for studying the role of PPARδ in various physiological processes. However, one limitation of using 2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide 501516 is its potential off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide 501516. One direction is the development of new therapies for metabolic disorders and cardiovascular diseases based on the activation of PPARδ by 2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide 501516. Another direction is the development of new cancer therapies based on the inhibition of cancer cell growth by 2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide 501516. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of 2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide 501516 and its potential off-target effects.
合成方法
The synthesis of 2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide 501516 involves several steps, including the reaction of 2-chloro-4-methylthiobenzamide with 4-methoxyphenol in the presence of a base to form 2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide. The compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide 501516 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. In metabolic disorders, 2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide 501516 has been shown to increase fatty acid oxidation and improve glucose metabolism, which could potentially lead to the development of new treatments for obesity and type 2 diabetes. In cardiovascular diseases, 2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide 501516 has been shown to improve cardiac function and reduce inflammation, which could potentially lead to the development of new treatments for heart failure and atherosclerosis. In cancer research, 2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide 501516 has been shown to inhibit the growth of cancer cells and induce apoptosis, which could potentially lead to the development of new cancer therapies.
属性
IUPAC Name |
2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-13-4-6-14(7-5-13)23-11-10-19-18(20)16-9-8-15(24-3)12-17(16)22-2/h4-9,12H,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFBCAGRCZLICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6922914 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-allyl-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185340.png)
![N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide]](/img/structure/B5185355.png)


![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185369.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5185376.png)
![N~2~-(2-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185383.png)
![4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5185388.png)

![ethyl [5-(2-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5185409.png)

![methyl 4-[5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5185432.png)
![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5185443.png)
